molecular formula C9H11BrO2 B1589231 4-(Bromomethyl)-1,2-dimethoxybenzene CAS No. 21852-32-4

4-(Bromomethyl)-1,2-dimethoxybenzene

Cat. No. B1589231
Key on ui cas rn: 21852-32-4
M. Wt: 231.09 g/mol
InChI Key: AKPSLMUFDIXDJJ-UHFFFAOYSA-N
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Patent
US05661169

Procedure details

A mixture of 15.2 g of 3,4-dimethoxytoluene, 17.8 g of N-bromosuccinimide and 0.3 g of dibenzoyl peroxide in 100 ml of CCl4 is heated at reflux for hours, under illumination from a UV lamp. The precipitate is drained off and the filtrate is evaporated under vacuum. The residue is taken up in ether, washed with water, dried over Na2SO4 and evaporated under vacuum. An oil is obtained which contains a mixture of 50% of the expected product and 50% of the starting material, which mixture is used without further purification in the subsequent synthesis.
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH3:11])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[Br:12]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:12][CH2:11][C:5]1[CH:6]=[CH:7][C:8]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:4]=1

Inputs

Step One
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
15.2 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C
Name
Quantity
17.8 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for hours, under illumination from a UV lamp
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated under vacuum
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
An oil is obtained which

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC(=C(C=C1)OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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